2-Ethoxy-5-fluorouracil (CAS: 56177-80-1) is a synthetic derivative of the widely used antineoplastic agent 5-Fluorouracil (5-FU).[1][2] It belongs to the class of N-alkoxyalkyl-5-fluorouracils, which are developed as prodrugs to modify the physicochemical properties and potentially improve the therapeutic profile of the parent compound.[3] The addition of a 2-ethoxy group to the pyrimidine ring alters the molecule's properties compared to 5-FU, making it a distinct compound for researchers investigating structure-activity relationships, novel drug delivery mechanisms, and alternative activation pathways for fluoropyrimidine-based antimetabolites.[4]
Direct substitution of 2-Ethoxy-5-fluorouracil with its parent compound, 5-Fluorouracil (5-FU), or other prodrugs like Capecitabine or Tegafur, is inadvisable in a research or development setting. The 2-ethoxy modification fundamentally alters the compound's physicochemical profile, including its lipophilicity and potential metabolic activation pathway.[4] These changes mean that it will exhibit different solubility in formulation solvents, potentially distinct membrane permeability, and require a specific bioactivation process to release the active 5-FU.[5][6] Consequently, experimental protocols, formulation strategies, and pharmacokinetic/pharmacodynamic models developed for 5-FU or other analogs are not directly applicable and require specific validation for 2-Ethoxy-5-fluorouracil.
The addition of the ethoxy group increases the lipophilicity of the 5-FU core. The calculated XLogP3 value for 2-Ethoxy-5-fluorouracil is 0.4, which is significantly higher than the -0.9 for the parent compound, 5-Fluorouracil.[7][8]
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
| Target Compound Data | 0.4 |
| Comparator Or Baseline | 5-Fluorouracil: -0.9 |
| Quantified Difference | +1.3 units |
| Conditions | Computational prediction (XLogP3 3.0) |
Increased lipophilicity can improve passive diffusion across biological membranes and alter solubility in organic solvents, which is a critical consideration for formulation development and preclinical absorption, distribution, metabolism, and excretion (ADME) studies.
2-Ethoxy-5-fluorouracil is a solid with a defined melting point range of 180-184 °C.[7][8] This contrasts sharply with the parent compound, 5-Fluorouracil, which decomposes at a much higher temperature range of 282-283 °C.[4] This significant difference in thermal behavior is a key differentiator for processability, stability testing, and formulation techniques such as hot-melt extrusion or spray drying.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 180-184 °C |
| Comparator Or Baseline | 5-Fluorouracil: 282-283 °C (decomposes) |
| Quantified Difference | ~100 °C lower thermal event temperature |
| Conditions | Literature reported values for solid material. |
The lower melting point may offer advantages in certain manufacturing processes requiring lower temperatures, but also indicates different solid-state stability and storage requirements compared to the more thermally stable 5-FU.
As an alkoxyalkyl derivative, 2-Ethoxy-5-fluorouracil is part of a class of prodrugs designed to reduce the toxicity of 5-FU and enable different administration routes, such as oral delivery.[7] Studies on related α-alkoxyalkyl derivatives have shown that modifications at these positions can yield compounds with moderate antitumor activity against leukemia models (L-1210) while exhibiting lower toxicity than the parent 5-Fluorouracil.[7] While direct comparative data for the 2-ethoxy variant is limited, its procurement enables systematic SAR studies to optimize delivery and activity within this specific chemical class.
| Evidence Dimension | Antitumor Activity & Toxicity Profile |
| Target Compound Data | Belongs to a class with demonstrated activity and reduced toxicity. |
| Comparator Or Baseline | 5-Fluorouracil (High toxicity, poor selectivity) |
| Quantified Difference | Not available for this specific compound, but class-level data shows improvement. |
| Conditions | In vivo studies on L-1210 leukemia for related class compounds. |
For researchers in medicinal chemistry, this compound is not just an alternative but a specific tool for investigating how N-alkoxy modifications impact the therapeutic index of 5-FU, a critical step in developing next-generation fluoropyrimidine drugs.
Given its increased lipophilicity compared to 5-Fluorouracil, this compound is a suitable starting point for research into oral dosage forms of 5-FU prodrugs. Its distinct physicochemical properties allow for exploration of formulations designed to enhance gastrointestinal absorption, a known limitation of the parent drug.[7]
This compound is the right choice for medicinal chemistry programs aiming to systematically evaluate how N-alkoxy substituents on the 5-FU scaffold influence antitumor activity, toxicity, and pharmacokinetic profiles. It serves as a specific, well-defined analog for comparison against other N-substituted derivatives to build predictive SAR models.[7]
As a prodrug, 2-Ethoxy-5-fluorouracil requires metabolic conversion to release active 5-FU. It can be used in cell-based assays or in vivo models to study non-canonical activation pathways (e.g., specific cytochrome P450 isoforms) that may differ from those that activate clinically used prodrugs like Capecitabine, potentially identifying strategies to overcome drug resistance.
Irritant